4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone
Description
4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone (CAS 478247-32-4) is a sulfone-containing pyrimidine derivative with the molecular formula C24H19ClN2O3S and a molecular weight of 450.94 . Its structure features a pyrimidine core substituted with a phenyl group at position 2, a 4-chloro-2-methylphenoxy group at position 4, and a methyl sulfone moiety at position 3.
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-5-methylsulfonyl-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-12-10-14(19)8-9-15(12)24-18-16(25(2,22)23)11-20-17(21-18)13-6-4-3-5-7-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKRLERKEQYBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC(=NC=C2S(=O)(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-chloro-2-methylphenol with phenylpyrimidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Methylphenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine (CAS 339106-27-3)
- Structure: Differs by replacing the 4-chloro-2-methylphenoxy group with a 4-methylphenoxy group.
- Molecular Formula : C18H16N2O3S (MW: 340.4) .
- Lower molecular weight (340.4 vs. 450.94) suggests differences in solubility and bioavailability.
- Biological Relevance : Similar sulfone-pyrimidine hybrids are explored for metabolic regulation, but the lack of a chloro-substituent may reduce potency in hypoxia-induced pathways .
MCPA (2-(4-Chloro-2-methylphenoxy)acetic acid)
- Structure: Shares the 4-chloro-2-methylphenoxy group but is a carboxylic acid herbicide (HRAC class O) .
- Molecular Formula : C9H9ClO3 (MW: 200.62).
- Key Differences :
TPL-16 (4-Butyl-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-triazole-3-thione)
- Structure: Contains the 4-chloro-2-methylphenoxy group linked to a triazole-thione ring .
- Molecular Formula : C14H16ClN3OS (MW: 309.8).
- Key Differences :
Diphenyl Sulfone Derivatives (e.g., {4-(benzyl/methyl)-2-[4-(4-X-phenyl-sulfonyl)phenyl]-1,3-oxazol-5-yl} ethyl carbonates)
- Structure: Feature sulfone-linked aromatic systems but lack pyrimidine or chloro-methylphenoxy groups .
- The chloro-methylphenoxy group provides steric bulk and lipophilicity, improving membrane permeability compared to simpler diphenyl sulfones .
Physicochemical and Thermodynamic Properties
A quantum chemical study of ethyl methyl sulfone (a simpler analog) revealed that sulfone groups adopt stable conformations with distinct thermochemical profiles (e.g., entropy, heat capacity) . For the target compound:
Biological Activity
4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone, also known by its CAS number 478247-32-4, is a complex organic compound with potential applications in pharmaceuticals and agriculture. Its unique structure, combining a pyrimidine ring with a sulfone group and various aromatic components, suggests diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H19ClN2O3S. The compound features a sulfone functional group, which is known for its role in enhancing the biological activity of various organic compounds.
| Property | Value |
|---|---|
| Molecular Weight | 442.93 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related study indicated that synthesized compounds demonstrated moderate to excellent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae) .
The effectiveness of these compounds is often evaluated using the zone of inhibition method, where larger zones indicate stronger antibacterial activity. The results from various studies are summarized in the following table:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 24 |
| Escherichia coli | 20 | |
| Klebsiella pneumoniae | 22 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific enzymes or receptors. The sulfone group may enhance binding affinity to target proteins, thereby modulating biological pathways related to microbial growth and resistance.
Case Studies
- Antimicrobial Screening : A study focused on synthesizing derivatives with enhanced antimicrobial properties found that modifications to the phenoxy and pyrimidine moieties significantly influenced activity. Compounds with electron-withdrawing groups on aromatic rings showed improved efficacy against resistant bacterial strains .
- Pharmacological Evaluation : In vivo studies have indicated that related compounds exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases alongside their antimicrobial effects.
Q & A
Q. 1.1. What are the critical parameters for synthesizing 4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl methyl sulfone, and how can reaction efficiency be monitored?
Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonation. Key parameters include:
- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling for phenyl group introduction) .
- Temperature control : Exothermic sulfonation steps require precise temperature regulation (e.g., 0–5°C for methanesulfonyl chloride reactions) .
- Reagent purity : Impurities in intermediates (e.g., 4-chloro-2-methylphenol derivatives) can reduce yield; use HPLC or TLC to monitor reaction progress .
- Workup : Neutralization of acidic byproducts (e.g., HCl) with NaHCO₃ to prevent decomposition .
Q. 1.2. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Answer:
- NMR : and NMR to verify substituent positions (e.g., methyl sulfone group at C5, phenoxy group at C4). NMR is irrelevant here, but - HSQC can resolve overlapping signals .
- IR spectroscopy : Confirm sulfone group presence via S=O stretching (1320–1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns to rule out impurities .
Q. 1.3. How can researchers assess the solubility and stability of this compound under experimental conditions?
Answer:
- Solubility : Use a tiered solvent approach (polar to nonpolar: DMSO > DCM > hexane) with UV-Vis or gravimetric analysis .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic/basic conditions may hydrolyze the sulfone group .
Advanced Research Questions
Q. 2.1. How can synthetic routes be optimized to minimize byproducts like 4-chloro-2-methylphenol derivatives?
Answer:
- Reagent stoichiometry : Use 1.2 equivalents of methyl sulfone precursors to drive the sulfonation to completion .
- Catalyst screening : Test Pd(OAc)₂/XPhos systems for improved coupling efficiency and reduced homocoupling byproducts .
- In-line purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) after each step to isolate intermediates .
Q. 2.2. What experimental strategies address contradictions in reported solubility data across studies?
Answer:
- Standardized protocols : Adopt OECD 105 guidelines for solubility testing under controlled pH and temperature .
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility without destabilizing the compound .
- Data reconciliation : Compare results with structurally analogous compounds (e.g., pyrimidine sulfones with chloro substituents) to identify outliers .
Q. 2.3. How does the compound interact with biological membranes, and what assays are suitable for studying its permeability?
Answer:
- PAMPA assay : Measure passive diffusion across artificial lipid membranes; low permeability (LogP < 3) suggests poor bioavailability .
- Caco-2 cell monolayers : Quantify apical-to-basolateral transport to model intestinal absorption .
- MD simulations : Use GROMACS to simulate interactions with phospholipid bilayers and identify hydrophobic binding regions .
Q. 2.4. What methodologies are recommended for studying environmental degradation pathways?
Answer:
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-MS/MS .
- Biodegradation : Use OECD 301B (modified Sturm test) with activated sludge to assess microbial breakdown .
- Hydrolysis studies : Test pH-dependent stability (pH 4, 7, 9) and identify hydrolysis products (e.g., sulfonic acid derivatives) .
Q. 2.5. How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ values)?
Answer:
- Assay standardization : Use common reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity measurements .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to account for variability .
- Target validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
